molecular formula C15H14N2O5 B12803048 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate CAS No. 82296-10-4

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate

Cat. No.: B12803048
CAS No.: 82296-10-4
M. Wt: 302.28 g/mol
InChI Key: OCZBNIAQEITCEI-UHFFFAOYSA-N
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Description

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a complex benzoxazine scaffold fused with an imidazole ring, creating a privileged structure with potential for diverse biological activities. The compound's molecular architecture includes two carboxylate esters at the 1 and 2 positions, represented by ethyl and methyl ester functionalities respectively, which enhance its suitability as a synthetic intermediate for further chemical modifications. Researchers value this compound primarily for its potential as a key building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. The presence of the 4H-imidazo(2,1-c)(1,4)benzoxazine core structure suggests potential applications in central nervous system drug development and antimicrobial research, similar to other benzoxazine derivatives. The dicarboxylate ester groups improve solubility properties and provide handles for further synthetic manipulation, allowing medicinal chemists to create diverse analog libraries for structure-activity relationship studies. This compound is offered exclusively for research applications in laboratory settings and is strictly classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or human use of any kind. Researchers should handle this material using appropriate safety precautions and personal protective equipment in accordance with institutional chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82296-10-4

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

1-O-ethyl 2-O-methyl 4H-imidazo[2,1-c][1,4]benzoxazine-1,2-dicarboxylate

InChI

InChI=1S/C15H14N2O5/c1-3-21-15(19)13-12(14(18)20-2)16-11-8-22-10-7-5-4-6-9(10)17(11)13/h4-7H,3,8H2,1-2H3

InChI Key

OCZBNIAQEITCEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3OC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Method A: Reflux in Alcohol with Triethylamine

  • Starting Material: Methyl 2-(chloroacetamido)-2-[2-oxo-2H-1,4-benzoxazin-3-yl]acetate.
  • Procedure: The chloroacetamido compound is suspended in methanol or ethanol, and triethylamine is added as a base.
  • Conditions: The mixture is heated under reflux for 5–6 hours.
  • Workup: After cooling, the reaction mixture is diluted with water and extracted with chloroform. The organic layer is washed, dried, and evaporated.
  • Isolation: The crude product is triturated with ether to yield crystalline 1-alkyl 2-methoxycarbonyl-4H-imidazo[2,1-c]benzoxazine-1,2-dicarboxylate derivatives.
  • Yields: Typically around 70–80%.
  • Example: Using methanol yields the dimethyl ester; ethanol yields the ethyl methyl ester variant.
  • Characterization: Melting points range from 109–179 °C depending on the ester groups; IR spectra show characteristic ester carbonyl stretches near 1710–1750 cm⁻¹; NMR confirms aromatic and ester protons.

Method B: Aqueous Base-Mediated Cyclization

  • Starting Material: Same chloroacetamido precursor.
  • Procedure: The compound is suspended in water with acetone and sodium carbonate.
  • Conditions: Heated on a water bath for 15 minutes until a clear yellow solution forms.
  • Acidification: The solution is acidified slowly with concentrated hydrochloric acid to pH 2.
  • Isolation: A colorless crystalline product precipitates, filtered, washed, and dried.
  • Product: 2-methoxycarbonyl-4H-imidazo[2,1-c]benzoxazine-1-carboxylic acid.
  • Yield: Approximately 69%.
  • Notes: This method favors formation of the carboxylic acid derivative rather than the diester.

Alternative Cyclization Using Triethyl Orthoacetate

  • Starting Material: Diamine precursors related to the benzoxazine system.
  • Procedure: Heating the diamine with toluene-p-sulfonic acid in triethyl orthoacetate.
  • Conditions: Reflux for 3 hours.
  • Isolation: Cooling and filtration yield the imidazo-benzoxazine product as needles.
  • Yield: High, around 88%.
  • Significance: This method provides an alternative route to the fused heterocyclic system without the need for chloroacetamido intermediates.

Reaction Conditions and Optimization

Parameter Method A (Alcohol Reflux) Method B (Aqueous Base) Orthoacetate Cyclization
Solvent Methanol or Ethanol Water/Acetone Triethyl orthoacetate
Base Triethylamine Sodium carbonate Toluene-p-sulfonic acid (acid catalyst)
Temperature Reflux (~65–78 °C) Water bath (~60–70 °C) Reflux (~120 °C)
Reaction Time 5–6 hours 15 minutes 3 hours
Yield (%) 70–80 ~69 ~88
Product Type Diester derivatives Carboxylic acid derivative Fused heterocyclic imidazo-benzoxazine

Research Findings and Analytical Data

  • Elemental Analysis: Found values for carbon, hydrogen, and nitrogen closely match calculated values for the target compounds, confirming purity and correct composition.
  • Infrared Spectroscopy: Strong ester carbonyl absorption bands at 1710–1750 cm⁻¹; amide NH bands around 3300 cm⁻¹; aromatic C-H stretches.
  • Nuclear Magnetic Resonance (NMR): Aromatic protons appear as multiplets between 2.2–3.0 ppm; ester methylene and methyl protons show singlets or quartets consistent with ethyl and methyl esters; amide NH protons appear as broad doublets.
  • Melting Points: Range from 109 °C for ethyl esters to 179 °C for dimethyl esters, indicating different ester substituents affect crystallinity and stability.
  • Crystallography: Products crystallize as colorless needles from ethyl acetate-ether mixtures, facilitating purification.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via cyclocondensation reactions involving o-aminophenol derivatives and acetylenedicarboxylates. Key methodologies include:

Method A (Conventional Reflux):

  • Reactants : o-Aminophenol derivatives react with dimethyl or diethyl acetylenedicarboxylate in ethanol under reflux conditions .

  • Conditions : Reflux for 10–18 hours in acetic acid or DMF.

  • Outcome : Produces 1,2-dicarboxylate derivatives (e.g., 1-ethyl 2-methyl variant) in moderate yields (54–60%) .

Method B (Microwave-Assisted):

  • Reactants : Similar to Method A but under microwave irradiation.

  • Conditions : Short reaction times (5–20 minutes) in DMF.

  • Outcome : Higher yields (70–87%) due to accelerated kinetics, favoring cleaner product formation .

Ester Hydrolysis

  • Reaction : Selective hydrolysis of ester groups under basic or acidic conditions.

    • Example : Hydrolysis of the methyl ester in 1-ethyl 2-methyl derivative using NaOH/MeOH yields the corresponding carboxylic acid .

    • Conditions : 1M NaOH in methanol-water (1:1), 25°C, 4 hours.

    • Yield : ~70–80% for mono-acid derivatives .

Decarboxylation

  • Thermal Decarboxylation :

    • Heating the mono-carboxylic acid derivative (>180°C) removes CO₂, yielding the parent 4H-imidazo[2,1-c] benzoxazine .

    • Conditions : 180–200°C, 30 minutes under inert atmosphere.

    • Yield : 60–75% .

Reduction

  • Lithium Borohydride Reduction :

    • The ester groups are reduced to primary alcohols.

    • Conditions : LiBH₄ in THF, 0°C to room temperature, 2 hours.

    • Yield : 65–80% for alcohol derivatives .

Cyclization and Rearrangement

  • Intramolecular Cyclization :

    • Treatment with triethyl orthoacetate or formaldehyde induces ring expansion or fusion.

    • Example : Reaction with formaldehyde yields 3,4,5,6-tetrahydro-2H-1,2,4-triazepine derivatives .

    • Conditions : Reflux in ethanol with catalytic TEA (triethylamine) .

Comparative Reaction Data

Reaction Type Conditions Product Yield Reference
Ester HydrolysisNaOH/MeOH, 25°C, 4h1-Ethyl 2-carboxylic acid derivative70–80%
Thermal Decarboxylation180–200°C, N₂, 30 min4H-imidazo[2,1-c] benzoxazine60–75%
LiBH₄ ReductionTHF, 0°C→RT, 2hBis-alcohol derivative65–80%
Microwave SynthesisDMF, MW, 10–20 min1-Ethyl 2-methyl dicarboxylate70–87%

Key Observations

  • Steric Effects : Bulky substituents on the benzoxazine ring hinder cyclization, favoring alternative pathways like dimerization .

  • Solvent Dependency : DMF enhances microwave-assisted reactions by improving dielectric heating, whereas ethanol is preferred for conventional reflux .

  • Selectivity : Mono-hydrolysis of esters is achievable via pH-controlled conditions, preserving the ethyl ester while hydrolyzing the methyl group .

Limitations and Challenges

  • Sensitivity to Moisture : The ester groups are prone to hydrolysis during storage, necessitating anhydrous conditions .

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) are required for further derivatization .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[2,1-c]benzoxazine derivatives as antimicrobial agents. Research indicates that compounds similar to 1-ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate exhibit activity against various bacterial strains. For instance:

  • Case Study : A study synthesized a series of imidazo derivatives and evaluated their activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTMs). The results showed that certain derivatives had promising activity against M. smegmatis but limited efficacy against M. abscessus .

Anti-cancer Properties

Imidazo-benzoxazine compounds have been investigated for their anti-cancer properties. Their ability to inhibit cell proliferation in cancer cell lines has been documented.

  • Case Study : A derivative of imidazo-benzoxazine was tested in vitro against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anti-cancer agent .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer chemistry as a monomer or additive.

  • Application Example : Researchers have explored its use in creating thermosetting polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improved performance under high-temperature conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
AntimicrobialActive against Mycobacterium species
Anti-cancerInhibition of cancer cell growth
Polymer ChemistryMonomer for thermosetting polymers

Mechanism of Action

The mechanism of action of 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s unique architecture can be contextualized against three classes of related molecules:

Benzodioxine-Imidazole Derivatives

Compounds such as 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (e.g., 4a–4u) share a benzodioxine backbone but differ in substituents (e.g., styryl, nitro groups) and ester positions . The target compound’s imidazo-benzoxazine core introduces greater rigidity and π-conjugation compared to benzodioxine derivatives, which may enhance binding affinity in biological systems.

Thiadiazole-Fused Benzodioxines

The absence of sulfur in the target compound may reduce metabolic toxicity but limit thiol-mediated interactions.

Pyrrolidine Dicarboxylates

Examples such as 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate feature non-aromatic pyrrolidine rings with hydroxyl and ester groups . The target compound’s aromatic system contrasts sharply, suggesting differences in solubility, stereochemical influence, and enzymatic recognition.

Table 1: Structural and Substituent Comparison

Compound Core Structure Key Substituents Biological Implications
Target Compound Imidazo-benzoxazine Ethyl, methyl esters Enhanced rigidity, π-conjugation
Benzodioxine-imidazole (4a–4u) Benzodioxine + imidazole Styryl, nitro groups Antibacterial potential
Thiadiazole-benzodioxine Benzodioxine + thiadiazole Thiosemicarbazide, NaOAc Thiol reactivity
Pyrrolidine dicarboxylates Pyrrolidine tert-butyl, methyl esters, hydroxyl Stereochemical diversity

Physicochemical Properties

  • Solubility : Ethyl and methyl esters balance lipophilicity and solubility in polar solvents, contrasting with tert-butyl esters (higher hydrophobicity) in pyrrolidine analogs .
  • Stability: The benzoxazine ring’s aromaticity may confer greater thermal stability compared to non-aromatic pyrrolidine derivatives.

Biological Activity

1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate is a synthetic compound with the molecular formula C₁₅H₁₄N₂O₅ and a molecular weight of approximately 302.287 g/mol. The compound is characterized by its unique bicyclic structure that integrates imidazole and benzoxazine moieties, which may contribute to its biological activity. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features dicarboxylate functional groups that enhance its solubility and reactivity in various chemical environments. Its structure can be represented as follows:

C15H14N2O5\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds within this chemical class have been associated with antibacterial and antifungal properties.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes related to cancer progression and inflammation.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Biological Targets : The imidazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-methoxycarbonyl-4H-imidazo(2,1-c)(1,4)benzoxazineSimilar imidazole-benzoxazine frameworkEnhanced solubility due to methoxy group
5-Methyl-3-(phenyl)-imidazo(1,2-a)pyridineImidazole-based structureNotable for neuroprotective effects
Benzothiazole derivativesContains sulfur in a fused ringKnown for antimicrobial and antifungal activities

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of imidazole derivatives against various bacterial strains. Results indicated that these compounds could inhibit growth effectively due to their ability to disrupt bacterial cell membranes.
  • Anticancer Activity : Research on benzoxazine derivatives revealed their potential in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : A study focused on the inhibition of cyclooxygenase (COX) enzymes by imidazole derivatives demonstrated significant anti-inflammatory properties linked to their structural characteristics.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate?

The compound is typically synthesized via cyclization reactions. For example, ethyl 2-methyl-benzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate analogs are prepared by refluxing precursor compounds (e.g., substituted benzaldehyde derivatives) in 1,4-dioxane for 24 hours, followed by hydrolysis using LiOH in THF-MeOH . Key steps include esterification, amide coupling (using HATU and DIPEA), and Boc deprotection in acidic media. Reaction progress is monitored via TLC and NMR spectroscopy.

Advanced: How can reaction conditions be optimized to improve yield and purity of the compound?

Optimization involves adjusting catalysts, solvents, and temperature. For instance, using Hunig’s base (DIPEA) during amide coupling enhances reaction efficiency by neutralizing HCl byproducts . Reflux in 1,4-dioxane at 100–110°C promotes cyclization, while LiOH-mediated hydrolysis at 0°C minimizes side reactions. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Kinetic studies using HPLC can identify rate-limiting steps .

Basic: What analytical techniques are critical for confirming the structure of this compound?

1H NMR is essential for verifying substituent positions (e.g., methyl groups at δ 2.28 ppm) and ester hydrolysis (loss of ethoxy signals at δ 4.2–4.4 ppm). Mass spectrometry (ESI-MS) confirms molecular weight via [M+1] peaks (e.g., m/z = 261.2 for intermediates). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed NMR shifts may arise from tautomerism or solvent effects. For example, imidazole protons exhibit variable δ values depending on pH. Use deuterated DMSO or CDCl3 to standardize conditions. Cross-validate with 13C NMR and HSQC for ambiguous signals. If MS data conflicts with expected molecular ions, check for adducts (e.g., Na⁺ or K⁺) or degradation products via high-resolution MS (HRMS) .

Advanced: How to identify and mitigate byproduct formation during synthesis?

Common byproducts include unreacted esters or dimerized intermediates. TLC (silica, UV visualization) at 2-hour intervals tracks side reactions. For example, propargyl bromide alkylation may produce regioisomers; these are separable via flash chromatography. If hydrolysis yields carboxylic acid impurities, adjust LiOH stoichiometry or reaction time. LC-MS can quantify byproducts and guide process adjustments .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Antimicrobial activity is assessed via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Cytotoxicity is tested on mammalian cell lines (e.g., HEK-293) via MTT assays. For mechanistic studies, molecular docking (e.g., AutoDock Vina) predicts binding to target enzymes like bacterial gyrase .

Advanced: How to address scale-up challenges while maintaining compound integrity?

Scale-up risks include heat dissipation during exothermic steps (e.g., cyclization). Use jacketed reactors with controlled cooling and stirring (≥500 rpm). Solvent recovery systems (e.g., rotary evaporation under reduced pressure) minimize waste. Monitor purity via inline FTIR or PAT (Process Analytical Technology). For crystallization, optimize cooling rates to prevent amorphous solid formation .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) calculates electron distribution to predict reactive sites (e.g., nucleophilic imidazole nitrogens). Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, highlighting residues critical for binding. QSAR models correlate substituent electronegativity (Hammett σ values) with bioactivity, guiding synthetic priorities .

Basic: What are the stability considerations for storing this compound?

The ester groups are hydrolytically sensitive. Store under argon at −20°C in amber vials to prevent light-induced degradation. For short-term use, desiccate with silica gel and avoid protic solvents (e.g., MeOH). Stability is verified via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced: How to conduct structure-activity relationship (SAR) studies on derivatives?

Systematically vary substituents (e.g., ethyl → propyl esters, methyl → halogenated imidazoles) and test bioactivity. For example, replacing the ethyl carboxylate with bulkier tert-butyl groups may enhance lipophilicity and membrane permeability. Correlate logP (octanol-water partition coefficients) with cellular uptake using LC-MS quantification. SAR data is visualized via heatmaps to identify pharmacophore requirements .

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